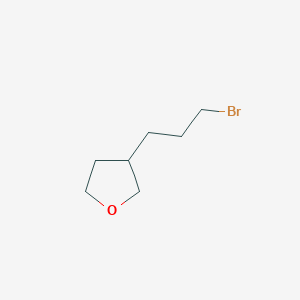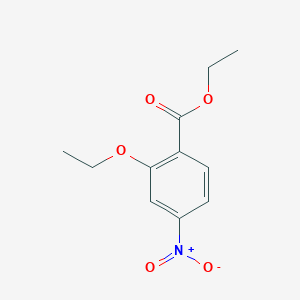![molecular formula C7H13NO B1375039 6-氮杂双环[3.2.1]辛-3-醇 CAS No. 2060051-06-9](/img/structure/B1375039.png)
6-氮杂双环[3.2.1]辛-3-醇
描述
“6-Azabicyclo[3.2.1]octan-3-ol” is a chemical compound with the molecular formula C7H13NO . It is a member of the azabicyclo[3.2.1]octane family .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “6-Azabicyclo[3.2.1]octan-3-ol” is represented by the InChI code1S/C7H13NO/c9-7-2-5-1-6(3-7)8-4-5/h5-9H,1-4H2 . Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The preparation of this basic structure in a stereoselective manner has been the focus of many research groups . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis
The molecular weight of “6-Azabicyclo[3.2.1]octan-3-ol” is 127.19 .科学研究应用
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is closely related to 6-Azabicyclo[3.2.1]octan-3-ol, is a crucial core structure in the synthesis of tropane alkaloids . These alkaloids have a wide range of biological activities and are of significant interest due to their medicinal properties. The stereoselective construction of this scaffold is a key area of research, with methodologies focusing on enantioselective synthesis and desymmetrization processes.
Medicinal Chemistry
In the field of drug discovery, nitrogen-containing heterocycles like 6-Azabicyclo[3.2.1]octan-3-ol are highly valued . Their unique structure makes them suitable as key synthetic intermediates in total synthesis, and they have shown potential as efficient analgesic agents, comparable to morphine in some cases .
QSAR Studies
Quantitative structure-activity relationship (QSAR) studies utilize 6-Azabicyclo[3.2.1]octan-3-ol derivatives as inhibitors for enzymes like N-acylethanolamine acid amidase (NAAA) . These inhibitors play a crucial role in pain therapy, anti-inflammatory effects, and other disease treatments.
Asymmetric Synthesis
The compound’s structure is leveraged in asymmetric synthesis processes to create complex molecules with high enantiocontrol . This is particularly important in the production of pharmaceuticals where the chirality of a molecule can significantly affect its efficacy.
Chemical Biology
6-Azabicyclo[3.2.1]octan-3-ol serves as a scaffold for the development of molecules with high affinity for neuronal nicotinic acetylcholine receptors . This application is particularly relevant in the design of compounds with potential to treat neurological disorders.
Synthetic Methodology
The compound is used in synthetic methodology to achieve stereo- and regioselective cyclization processes . This is crucial for the development of new synthetic routes that can lead to the efficient production of complex organic molecules.
Biomass Valorization
Research has been directed towards the valorization of biomass-derived compounds through transformations involving 6-Azabicyclo[3.2.1]octan-3-ol . This approach is part of a broader effort to develop sustainable chemical processes.
Total Synthesis of Natural Products
The structure of 6-Azabicyclo[3.2.1]octan-3-ol is utilized in the total synthesis of natural products, including complex alkaloids . This is a testament to the compound’s versatility and importance in organic chemistry.
未来方向
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has been the focus of many research groups . The research is directed towards the preparation of this basic structure in a stereoselective manner . This suggests that there is ongoing interest in the development and application of “6-Azabicyclo[3.2.1]octan-3-ol” and related compounds.
属性
IUPAC Name |
6-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-2-5-1-6(3-7)8-4-5/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYRUMFKDAWOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1NC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azabicyclo[3.2.1]octan-3-ol | |
CAS RN |
2060051-06-9 | |
| Record name | 6-azabicyclo[3.2.1]octan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 6-azabicyclo[3.2.1]octan-3-ol influence its activity at muscarinic receptor subtypes?
A1: Research indicates that modifications to the 6-azabicyclo[3.2.1]octan-3-ol structure significantly impact its activity and selectivity towards muscarinic receptor subtypes. For example, the study demonstrated that:
- Stereochemistry is crucial: (+)-Azaprophen, a specific derivative of 6-azabicyclo[3.2.1]octan-3-ol, exhibits significantly higher potency (approximately 200 times) compared to its (-)-enantiomers across various systems. []
- The 3β-ol isomer displays reduced potency: The 3β-ol isomer of azaprophen shows a 50-fold decrease in potency compared to the azaprophen (3α-ol) across different systems. []
- Ester variations influence activity: α- and β-benzilate esters exhibit potency comparable to azaprophen, while diphenylacetate esters and N-(6)-benzyl α-isomer display reduced potency. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1374957.png)





![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)



![3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B1374976.png)
![7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1374977.png)

![N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1374979.png)